molecular formula C9H22Cl2N2 B6188689 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride CAS No. 2648942-12-3

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride

Cat. No. B6188689
CAS RN: 2648942-12-3
M. Wt: 229.2
InChI Key:
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Description

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride, also known as 2-azetidinone, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 155-156 °C. It is soluble in water, ethanol, and methanol and is used as an intermediate in the synthesis of other organic compounds. 2-azetidinone has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies.

Scientific Research Applications

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceutical compounds. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of transition metal complexes. In addition, 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee has been used in drug discovery, as it can be used to modify existing drugs to increase their efficacy and reduce their side effects.

Mechanism of Action

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee is an organic compound that can be used to modify existing drugs to increase their efficacy and reduce their side effects. The mechanism of action of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee is not fully understood, but it is believed to act as a prodrug, meaning it is converted in the body to an active form that has greater potency than the original drug. This increased potency allows the drug to be more effective at lower doses, reducing the risk of side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee are not well understood. However, it is known to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness and improved memory.

Advantages and Limitations for Lab Experiments

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee is an organic compound with a wide range of applications in scientific research. It is relatively easy to synthesize, making it a useful intermediate in organic synthesis. It is also relatively stable, making it suitable for use in laboratory experiments. However, it is not suitable for use in humans, as its mechanism of action is not fully understood and it can have toxic effects at high doses.

Future Directions

The future directions for the use of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee in scientific research include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore its potential uses in drug discovery and organic synthesis. Finally, research could be done to develop more efficient and cost-effective methods of synthesizing 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee.

Synthesis Methods

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee can be synthesized from propan-2-ol and propanal using a two-step reaction. In the first step, propan-2-ol is reacted with propanal in the presence of a base, such as sodium hydroxide, to form 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee. In the second step, the 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee is reacted with hydrochloric acid to form the dihydrochloride salt. This two-step reaction is simple and efficient, making it a useful method for the synthesis of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloridee.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride involves the reaction of 1-(propan-2-yl)azetidin-2-one with 1,3-dibromopropane followed by reduction with sodium borohydride and subsequent reaction with ammonium chloride to yield the final product as a dihydrochloride salt.", "Starting Materials": [ "1-(propan-2-yl)azetidin-2-one", "1,3-dibromopropane", "sodium borohydride", "ammonium chloride" ], "Reaction": [ "Step 1: Reaction of 1-(propan-2-yl)azetidin-2-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate to yield 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-one", "Step 2: Reduction of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-one with sodium borohydride in methanol to yield 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-ol", "Step 3: Reaction of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-ol with ammonium chloride in the presence of a strong acid such as hydrochloric acid to yield 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride" ] }

CAS RN

2648942-12-3

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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